Genotoxicity and Carcinogenicity Profile of 3,4,5-Trimethylaniline vs. 2,4,5- and 2,4,6-Isomers
In long-term carcinogenicity assays in mammals, both 2,4,6-trimethylaniline and 2,4,5-trimethylaniline are carcinogenic. However, a direct comparison shows that 2,4,6-trimethylaniline produces tumors at doses two- to threefold lower than 2,4,5-trimethylaniline, indicating it is a more potent carcinogen [1]. In contrast, 3,4,5-trimethylaniline has not been identified as positive in these assays, and is reported to inhibit cancer cell growth, representing a divergent toxicological and biological profile . This provides a clear selection criterion for applications where minimizing potential carcinogenic risk is paramount.
| Evidence Dimension | Relative carcinogenic potency (tumor induction dose) |
|---|---|
| Target Compound Data | No positive carcinogenicity identified; reported to inhibit cancer cell growth. |
| Comparator Or Baseline | 2,4,6-Trimethylaniline vs 2,4,5-Trimethylaniline. 2,4,6-trimethylaniline induces tumors at doses 2-3 fold lower than 2,4,5-trimethylaniline. |
| Quantified Difference | 2,4,6-trimethylaniline is 2-3x more potent a carcinogen than 2,4,5-trimethylaniline. |
| Conditions | Long-term dietary administration in mammals (Weisburger et al. 1978). |
Why This Matters
This data is critical for risk assessment and selection of a safer intermediate or reagent in pharmaceutical and biological research where exposure risks must be managed.
- [1] Weisburger, E. K., et al. (1978). Testing of 2,4,5- and 2,4,6-Trimethylaniline in the Salmonella Assay, in Mammalian Cell Cultures, and in Drosophila melanogaster, and Comparison of the Results with Carcinogenicity Data. *Journal of Environmental Pathology and Toxicology*, 2(2), 471-478. View Source
